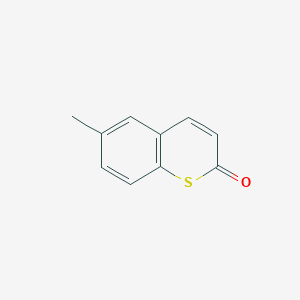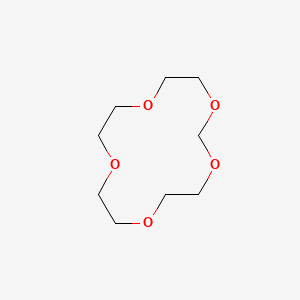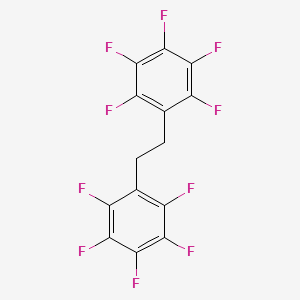
Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] is a complex organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] typically involves the reaction of pentafluorobenzene with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where fluorine atoms are replaced by other substituents such as chlorine or bromine under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated organic compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty materials, including high-performance polymers and coatings that require chemical resistance and durability.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, whether in chemical reactions, biological studies, or industrial processes.
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] can be compared with other similar compounds such as:
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]:
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-:
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-:
The uniqueness of Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] lies in its high fluorine content, which imparts distinct chemical properties such as increased stability, reactivity, and resistance to degradation.
Propriétés
Numéro CAS |
853-74-7 |
|---|---|
Formule moléculaire |
C14H4F10 |
Poids moléculaire |
362.16 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H4F10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2 |
Clé InChI |
QDEBTPSMADCMKH-UHFFFAOYSA-N |
SMILES canonique |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


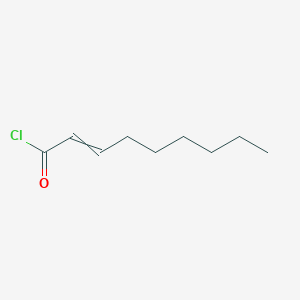
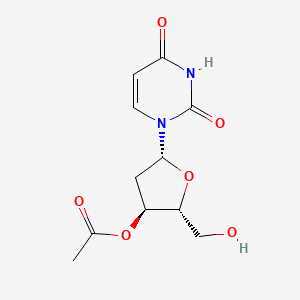
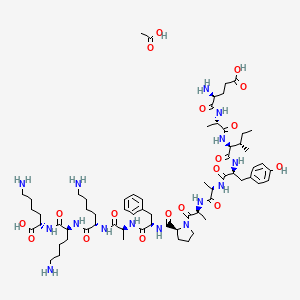

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
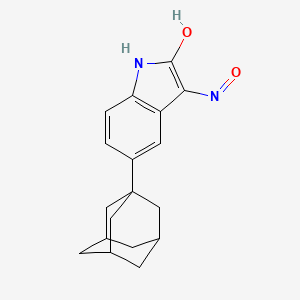

![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
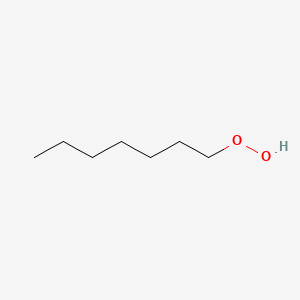
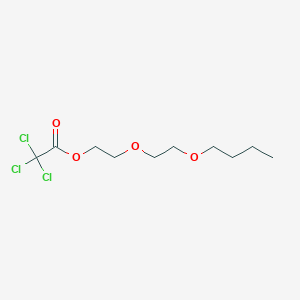
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
